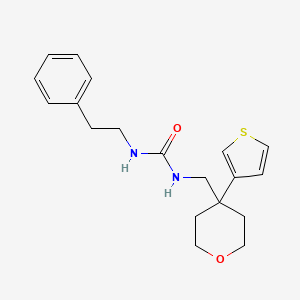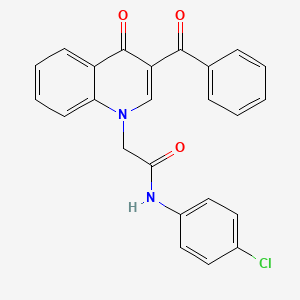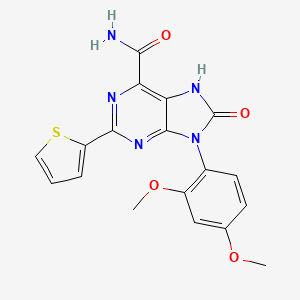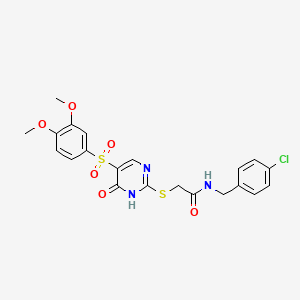![molecular formula C24H23ClF2N2O B3010244 2-[4-(3-Chlorophenyl)piperazin-1-yl]-1,1-bis(4-fluorophenyl)ethanol CAS No. 338771-39-4](/img/structure/B3010244.png)
2-[4-(3-Chlorophenyl)piperazin-1-yl]-1,1-bis(4-fluorophenyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-[4-(3-Chlorophenyl)piperazin-1-yl]-1,1-bis(4-fluorophenyl)ethanol" is a piperazine derivative with potential pharmacological properties. Piperazine derivatives are known for their versatility in medicinal chemistry, often serving as building blocks for compounds with various biological activities. The presence of chlorophenyl and fluorophenyl groups in the molecule suggests that it may interact with specific receptors or enzymes, potentially leading to antitumor or sigma receptor affinity, as indicated by related compounds in the provided papers .
Synthesis Analysis
The synthesis of related piperazine-based compounds involves multi-step reactions starting with appropriate phenyl or chlorophenyl precursors. For instance, the synthesis of a similar compound was achieved by reacting 1-(bromophenylmethyl)-4-chlorobenzene with 2-hydroxyethylpiperazine under optimized conditions, yielding an 88.5% product . Another related compound was synthesized using a fluoride displacement on a bismethanesulfonate salt, followed by purification through HPLC, resulting in a high radiochemical and chemical purity . These methods highlight the importance of optimizing reaction conditions and purification steps to achieve high yields and purity of the desired piperazine derivatives.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is crucial for their biological activity. For example, the crystal structure of a bis(3-chlorophenyl) compound with a triazolyl-methanol moiety was determined using X-ray diffraction, revealing a monoclinic space group and specific unit cell parameters . This detailed structural information is essential for understanding the compound's interactions at the molecular level, which can be critical for its pharmacological effects.
Chemical Reactions Analysis
Piperazine compounds can undergo various chemical reactions to modify their structure and, consequently, their biological properties. Aminomethylation reactions have been used to produce tertiary amino alcohols, which were then converted to dihydrochlorides . These reactions demonstrate the chemical versatility of piperazine derivatives and their potential for generating a wide range of biologically active molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For instance, a piperazine compound with dichlorophenyl groups was synthesized and characterized by NMR, revealing a chair conformation and equatorial orientation of substituents . These properties can affect the compound's behavior in biological systems and its suitability for drug development.
科学的研究の応用
Synthesis and Chemical Properties
- Synthesis Techniques : The compound is synthesized from 1-(bromophenylmethyl)-4-chlorobenzene and 2-hydroxyethylpiperazine, with the reaction parameters optimized for maximum yield (Wang Jin-peng, 2013).
- Chemical Analyses and Derivatives : The compound is used in the development of various derivatives, such as flunarizine and its Z-isomer, through processes like metal-catalyzed amination and Wittig reaction (R. N. Shakhmaev et al., 2016). Micellar liquid chromatography is also used for the separation and analysis of flunarizine and its degradation products (D. El-Sherbiny et al., 2005).
Biological and Pharmacological Research
- Antitumor Activities : Piperazine-based tertiary amino alcohols, synthesized from 1-(4-alkoxyphenyl)-2-phenyl(chlorophenyl)ethanones and substituted piperazines, show potential in tumor DNA methylation processes (N. Hakobyan et al., 2020). Additionally, 1,2,4-triazine derivatives bearing piperazine amide moiety, synthesized in a similar manner, exhibit promising antiproliferative effects against breast cancer cells (L. Yurttaş et al., 2014).
- Cocaine Abuse Therapeutic Agent : The compound has been explored for its potential as a cocaine abuse therapeutic agent. Its synthesis involves catalytic enantioselective addition of dimethylzinc to chloroacetophenone using various chiral ligands (V. J. Forrat et al., 2007).
Chemical Reactions and Mechanisms
- Kinetics and Mechanisms : Studies on reactions involving similar compounds, like thionocarbonates with alicyclic amines, provide insights into the kinetics and mechanisms of reactions involving 2-[4-(3-Chlorophenyl)piperazin-1-yl]-1,1-bis(4-fluorophenyl)ethanol and its derivatives (E. Castro et al., 2001).
Applications in Drug Manufacturing
- Manufacturing Processes : The compound is utilized in the manufacturing processes of pharmaceuticals like cetirizine dihydrochloride, demonstrating its importance in the pharmaceutical industry (J. Reiter et al., 2012).
Pharmaceutical Research and Development
- Pharmacological Properties : Studies on the pharmacological properties of the compound, including its solubility and partitioning in biologically relevant solvents, are crucial for its development as an antifungal agent (T. Volkova et al., 2020).
作用機序
Target of Action
The compound 2-[4-(3-Chlorophenyl)piperazin-1-yl]-1,1-bis(4-fluorophenyl)ethanol is a derivative of cetirizine . Cetirizine is a well-known antihistamine, which primarily targets the histamine H1 receptor . The H1 receptor plays a crucial role in allergic reactions, causing symptoms such as inflammation, itching, and bronchoconstriction.
Mode of Action
As an antihistamine, this compound likely interacts with its target, the H1 receptor, by binding to it and preventing histamine from doing so. This action blocks the downstream effects of histamine, reducing symptoms associated with allergies .
Biochemical Pathways
Upon binding to the H1 receptor, the compound inhibits the normal pathway activated by histamine. This pathway involves the activation of phospholipase C, leading to an increase in intracellular calcium levels and subsequent cellular responses such as smooth muscle contraction and endothelial permeability. By blocking this pathway, the compound prevents these responses and alleviates allergy symptoms .
Pharmacokinetics
Cetirizine is known for its good oral bioavailability, wide distribution in the body, metabolism in the liver, and excretion through urine and feces .
Result of Action
The primary result of the compound’s action is the alleviation of allergy symptoms. By blocking the H1 receptor, it prevents histamine-induced responses such as inflammation, itching, and bronchoconstriction. This leads to relief from symptoms associated with conditions like hay fever, angioedema, and urticaria .
生化学分析
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules, potentially influencing biochemical reactions .
Cellular Effects
Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[4-(3-Chlorophenyl)piperazin-1-yl]-1,1-bis(4-fluorophenyl)ethanol may change over time . This could include changes in the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound may vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound may be involved in various metabolic pathways . This could include interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
It may interact with transporters or binding proteins, and could influence its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
特性
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-1,1-bis(4-fluorophenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClF2N2O/c25-20-2-1-3-23(16-20)29-14-12-28(13-15-29)17-24(30,18-4-8-21(26)9-5-18)19-6-10-22(27)11-7-19/h1-11,16,30H,12-15,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUFZUSVLSRMKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Aminobicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride](/img/structure/B3010163.png)
![N-[(2R,3S)-2-(1,5-Dimethylpyrazol-4-yl)oxolan-3-yl]but-2-ynamide](/img/structure/B3010166.png)

![2-amino-3-({(E)-[2-(2-propynyloxy)phenyl]methylidene}amino)-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B3010170.png)

![2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B3010172.png)

![N-[1-(1-adamantyl)-2-(4,5-dihydro-1,3-thiazol-2-ylamino)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B3010175.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(2-hydroxyethyl)oxalamide](/img/structure/B3010176.png)


![Tert-butyl 4-[4-(4-fluorophenyl)-4-oxobutanoyl]piperazine-1-carboxylate](/img/structure/B3010181.png)
![1-[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one](/img/structure/B3010182.png)